6-Cyclopropyl-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one
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Description
Synthesis Analysis
A comprehensive search of scientific databases yielded no published research articles or patents specifically focused on this compound. This suggests that it may be a novel compound or one that has not yet been extensively studied in the scientific community . The presence of certain structural features in the molecule may provide hints about potential areas of investigation. The dihydropyridazinone core is present in various bioactive molecules, including some with anticonvulsant and anti-inflammatory properties .Scientific Research Applications
Synthesis and Antimicrobial Activity
Research has demonstrated the synthesis of various thienopyrimidine derivatives with notable antimicrobial properties. For instance, compounds synthesized from thieno[2,3-d]pyrimidin-4-ones exhibited promising antimicrobial activity, suggesting potential for the development of new antibiotics (Rashad et al., 2009). Similarly, thienopyrimidine derivatives have been synthesized and evaluated for antimicrobial and antiviral activities, highlighting their utility in combating infectious diseases (El-Sherbeny et al., 1995).
Synthesis for Biological Evaluation
The synthesis of novel thienopyrimidine derivatives for biological evaluation, particularly focusing on antimicrobial activities, has been a significant area of research. For example, studies have prepared various dihydropyrimidine derivatives of methyl-3-cyclopropyl-3-oxo-propanoate nucleus, exhibiting antimicrobial activities, indicating their potential in drug development (Dangar, 2017).
Antimicrobial and Anti-inflammatory Agents
Further investigations into thienopyrimidine derivatives have revealed their applications as antimicrobial and anti-inflammatory agents. This includes the synthesis and biological evaluation of compounds that showed significant activity against bacteria and fungi, suggesting their relevance in treating infections and inflammatory conditions (Tolba et al., 2018).
Properties
IUPAC Name |
6-cyclopropyl-2-[(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)methyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N5OS/c23-15-4-3-13(12-1-2-12)20-22(15)9-11-7-21(8-11)17-16-14(5-6-24-16)18-10-19-17/h3-6,10-12H,1-2,7-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLSQPLRWMPTMZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(=O)C=C2)CC3CN(C3)C4=NC=NC5=C4SC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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